![molecular formula C9H7F2NOS B13649913 (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with difluoromethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of a carboxylic acid derivative, while reduction can yield a corresponding alcohol. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives with distinct properties .
Wissenschaftliche Forschungsanwendungen
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating the specific mechanisms by which this compound exerts its effects on biological systems .
In the industrial sector, this compound is used in the development of new materials with advanced properties. Its incorporation into polymers and coatings can improve their thermal stability, chemical resistance, and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol and (2-(Chloromethyl)benzo[d]thiazol-5-yl)methanol. These compounds share the benzothiazole core structure but differ in the substituents attached to the ring .
The presence of the difluoromethyl group in this compound imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and material science applications .
Eigenschaften
Molekularformel |
C9H7F2NOS |
|---|---|
Molekulargewicht |
215.22 g/mol |
IUPAC-Name |
[2-(difluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H7F2NOS/c10-8(11)9-12-6-3-5(4-13)1-2-7(6)14-9/h1-3,8,13H,4H2 |
InChI-Schlüssel |
QWGIJQMAJZKLGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)N=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


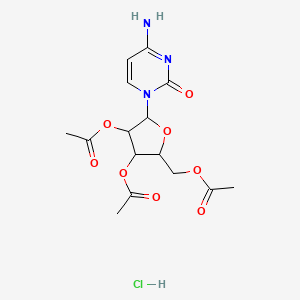
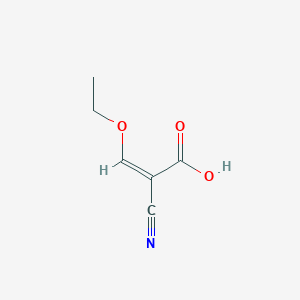
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/no-structure.png)



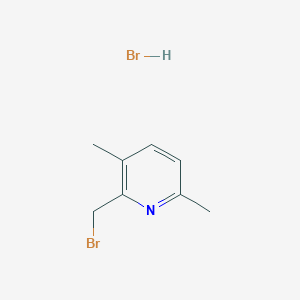
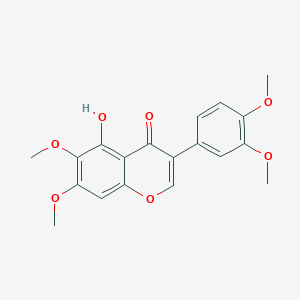
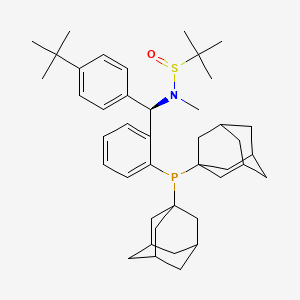



![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
